(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Brand Name:
Vulcanchem
CAS No.:
166742-98-9
VCID:
VC21304991
InChI:
InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1
SMILES:
CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3
Molecular Formula:
C18H20N2O2
Molecular Weight:
296.4 g/mol
(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
CAS No.: 166742-98-9
Cat. No.: VC21304991
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166742-98-9 |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate |
| Standard InChI | InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1 |
| Standard InChI Key | CNRFRMQVMVEMAF-MRXNPFEDSA-N |
| Isomeric SMILES | CN([C@@H]1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 |
| SMILES | CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator